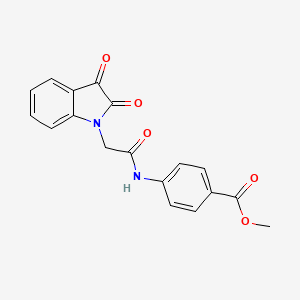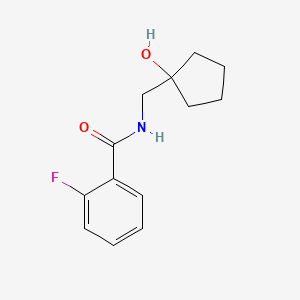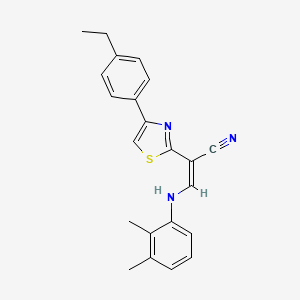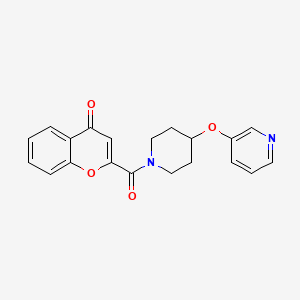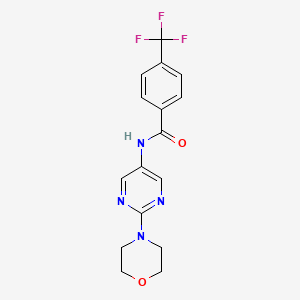
N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H15F3N4O2 and its molecular weight is 352.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Development
N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzamide and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds with potential biological activities. For example, they have been used as starting points for creating compounds with anti-inflammatory and analgesic properties, demonstrating significant inhibitory activity on cyclooxygenase-2 (COX-2), along with analgesic and anti-inflammatory effects in preclinical models (Abu‐Hashem et al., 2020).
Antiproliferative Activity
Derivatives of this compound have been explored for their antiproliferative activities against various cancer cell lines. Research has shown that certain morpholino-triazinyl benzamides exhibit potent antiproliferative activities, with mechanisms involving the blockage of the PI3K/Akt/mTOR pathway, thereby inducing apoptosis in cancer cells (Wang et al., 2015).
Antifungal and Antimicrobial Properties
Compounds featuring the morpholino group, such as N-(morpholinothiocarbonyl) benzamide and their metal complexes, have been synthesized and evaluated for their antifungal activities against various pathogens. These studies have highlighted the potential of morpholino derivatives in the development of new antifungal agents, showing significant activity against specific strains (Weiqun et al., 2005).
Potential in Parkinson's Disease Imaging
Research into the use of morpholino derivatives for imaging in Parkinson's disease has led to the synthesis of compounds that could serve as PET agents. These developments are critical in advancing the diagnosis and understanding of neurodegenerative diseases, providing tools for non-invasive imaging of specific enzymes involved in Parkinson's disease (Wang et al., 2017).
Antitumor Activities
The exploration of benzimidazolyl-1,3,5-triazine and benzimidazolylpyrimidine derivatives, incorporating morpholine groups, has highlighted their antitumor activities across a range of human and murine cancer cell lines. These findings underscore the potential of these derivatives in cancer therapy, contributing to the development of new antitumor agents with minimal or no aromatase inhibitory activity (Matsuno et al., 2000).
Properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)12-3-1-11(2-4-12)14(24)22-13-9-20-15(21-10-13)23-5-7-25-8-6-23/h1-4,9-10H,5-8H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKACYHGOVLIMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2381886.png)

![2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B2381890.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2381891.png)
![Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2381894.png)
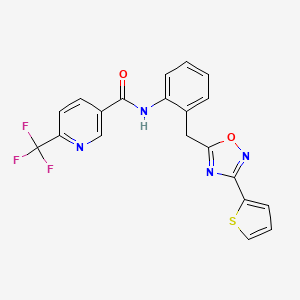

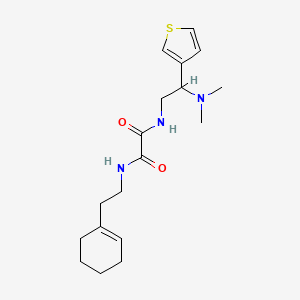
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2381898.png)
